molecular formula C9H5NO6 B13276304 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid

3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid

Cat. No.: B13276304
M. Wt: 223.14 g/mol
InChI Key: RJAMZSCUIGZDGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products:

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of 3-amino-7-nitro-1-benzofuran-2-carboxylic acid.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    2-Hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of 3-Hydroxy-7-nitro-1-benzofuran-2-carboxylic acid.

    Ethyl 5-nitrobenzofuran-2-carboxylate: An intermediate in the synthesis process.

    3-Amino-7-nitro-1-benzofuran-2-carboxylic acid: A reduction product of the compound.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, nitro, and carboxylic acid functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H5NO6

Molecular Weight

223.14 g/mol

IUPAC Name

3-hydroxy-7-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H5NO6/c11-6-4-2-1-3-5(10(14)15)7(4)16-8(6)9(12)13/h1-3,11H,(H,12,13)

InChI Key

RJAMZSCUIGZDGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2O)C(=O)O

Origin of Product

United States

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